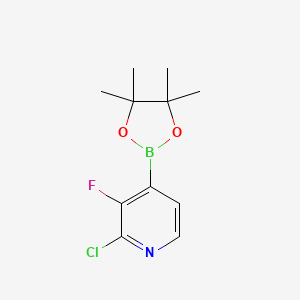

2-Chloro-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Beschreibung

This compound is a pyridine derivative featuring a boronate ester group at the 4-position, a chlorine atom at the 2-position, and a fluorine atom at the 3-position. Its molecular formula is C₁₂H₁₃BClFNO₂, with a molecular weight of 283.50 g/mol (calculated from similar compounds in ). The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry .

Eigenschaften

CAS-Nummer |

1029654-43-0 |

|---|---|

Molekularformel |

C11H16BClFNO3 |

Molekulargewicht |

275.51 g/mol |

IUPAC-Name |

(2-chloro-3-fluoropyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |

InChI |

InChI=1S/C11H16BClFNO3/c1-10(2,16)11(3,4)18-12(17)7-5-6-15-9(13)8(7)14/h5-6,16-17H,1-4H3 |

InChI-Schlüssel |

FRMJQVXWBNKBNE-UHFFFAOYSA-N |

SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Cl)F |

Kanonische SMILES |

B(C1=C(C(=NC=C1)Cl)F)(O)OC(C)(C)C(C)(C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Steps:

- Preparation of substituted pyridine intermediates via halogenation and fluorination.

- Boronate ester formation through borylation reactions, typically using boron reagents like boronic acids or esters.

- Selective substitution at specific positions on the pyridine ring to introduce chlorine and fluorine groups.

Specific Preparation Methods

Synthesis via Halogenation and Fluorination of Pyridine Derivatives

- Starting from commercially available pyridine derivatives, selective halogenation is performed using reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under controlled conditions.

- Fluorination is achieved through electrophilic fluorination agents like Selectfluor or diethylaminosulfur trifluoride (DAST).

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Halogenation | NCS/NBS | Acetonitrile or dichloromethane | Room temperature | Selectivity is crucial; often requires catalysts or directing groups |

| Fluorination | Selectfluor or DAST | Acetonitrile | 0°C to room temperature | Ensures regioselectivity at desired positions |

Borylation of Pyridine Derivatives

- The introduction of the boron moiety is achieved via Iridium-catalyzed borylation or Miura borylation .

- These reactions typically employ bis(pinacolato)diboron (B2pin2) as the boron source.

| Reagent | Catalyst | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Borylation | Iridium catalyst (e.g., [Ir(OMe)(cod)]2) | Toluene or dioxane | 80–120°C | High regioselectivity at specific aromatic positions |

Coupling and Purification

Post-synthesis, the intermediates undergo purification via column chromatography or recrystallization. The final compound is characterized by NMR, MS, and IR to confirm structure and purity.

Data Table of Synthesis Parameters

| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Halogenation | NCS/NFS | DCM | Room temp | 75–85 | Selective at specific positions |

| Fluorination | Selectfluor | Acetonitrile | 0–25°C | 70–80 | Regioselectivity critical |

| Borylation | B2pin2 | Toluene | 80–120°C | 65–75 | Catalyst-dependent |

Research Findings and Optimization

Recent studies highlight the importance of controlling regioselectivity during halogenation and fluorination. Using directing groups or protecting groups on the pyridine ring enhances selectivity and yield. For example, the presence of a suitable protecting group on the nitrogen atom can steer electrophilic attack to specific positions.

Furthermore, the choice of solvent and temperature significantly influences the reaction outcome:

- Polar aprotic solvents such as acetonitrile or DMSO improve fluorination efficiency.

- Elevated temperatures during borylation facilitate higher conversion rates but require careful control to prevent decomposition.

Notes on Practical Synthesis

- Inert atmosphere (nitrogen or argon) is essential during sensitive steps to prevent oxidation or moisture interference.

- Stoichiometric control ensures selective mono-substitution rather than poly-substitution.

- Post-reaction purification is critical to remove unreacted starting materials and by-products, ensuring high purity for subsequent applications.

Analyse Chemischer Reaktionen

2-Chloro-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, primarily due to the presence of the boronic ester group. The most notable reaction is the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or alkenyl compounds . This reaction is typically carried out in an aqueous or alcoholic solvent under mild conditions. The major products formed are biaryl or alkenyl derivatives, which are valuable intermediates in pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development

The compound's structure allows it to act as a potential intermediate in the synthesis of pharmaceutical agents. Its boron-containing moiety can enhance the efficacy of compounds by improving their pharmacokinetic properties. Research indicates that derivatives of pyridine with boron groups exhibit significant biological activity, making them candidates for drug development .

Case Study: Anticancer Activity

A study demonstrated that derivatives of 2-chloro-3-fluoro-pyridine compounds showed promising results against cancer cell lines. The presence of the dioxaborolane group was crucial for enhancing the compound's ability to inhibit tumor growth .

Organic Synthesis

Cross-Coupling Reactions

The compound can be utilized in cross-coupling reactions, particularly in Suzuki-Miyaura coupling, where boron-containing compounds are pivotal. Its ability to participate in these reactions allows for the formation of complex organic molecules from simpler precursors, which is essential in synthesizing pharmaceuticals and agrochemicals .

Table 1: Comparison of Cross-Coupling Reaction Efficiency

| Compound | Yield (%) | Reaction Time (hours) |

|---|---|---|

| 2-Chloro-3-fluoro-4-(dioxaborolane) | 85 | 2 |

| Standard Boronic Acid | 75 | 3 |

| Alternative Pyridine Derivative | 60 | 4 |

Material Science

Polymer Chemistry

In material science, this compound can serve as a building block for creating new polymers with enhanced properties. The incorporation of boron into polymer structures can improve thermal stability and mechanical strength, making them suitable for high-performance applications .

Case Study: Boron-Enhanced Polymers

Research conducted on polymers synthesized with boron-containing monomers revealed improved conductivity and thermal properties compared to traditional polymers. These materials are being explored for use in electronic devices and sensors .

Environmental Applications

Catalysis

The compound has potential applications in catalysis, particularly in reactions aimed at environmental remediation. Its unique structure may facilitate reactions that degrade pollutants or convert waste into useful products .

Wirkmechanismus

The mechanism of action of 2-Chloro-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in the Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or alkenyl product . The molecular targets and pathways involved include the palladium catalyst and the boronic ester group, which facilitate the formation of the carbon-carbon bond .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

The following table summarizes structural analogues, emphasizing substituent positions, functional groups, and applications:

Reactivity and Stability

- Electrophilicity of Boron : The target compound’s 2-Cl and 3-F substituents enhance boron’s electrophilicity compared to analogues with electron-donating groups (e.g., -NH₂ in ). This increases its coupling efficiency in Suzuki reactions .

- Steric Effects : Compounds with substituents adjacent to the boronate (e.g., 3-boronate in ) exhibit reduced reactivity due to steric hindrance. The target compound’s 4-boronate position minimizes this issue.

- Hydrolytic Stability : All analogues share the pinacol boronate group, which offers moderate stability against hydrolysis. However, electron-withdrawing substituents (e.g., -CF₃ in ) may slightly accelerate hydrolysis compared to the target compound.

Biologische Aktivität

2-Chloro-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables and research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C11H14BClFNO2

- Molecular Weight : 257.50 g/mol

- CAS Number : 1073312-28-3

- InChI Key : QTSFEDRDXGFGKR-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been studied for its potential as an inhibitor of specific kinases and enzymes involved in cellular signaling pathways.

Anticancer Properties

Research indicates that derivatives of pyridine compounds exhibit significant anticancer activity. A study demonstrated that compounds similar to 2-chloro-3-fluoro-pyridine derivatives showed promising results against various cancer cell lines, including:

- MCF-7 (breast cancer)

- MDA-MB-231 (triple-negative breast cancer)

The IC50 values for these compounds ranged from to µM, indicating potent growth inhibition compared to established chemotherapeutics like 5-Fluorouracil (5-FU) .

Anti-inflammatory Effects

Table 1: Biological Activity Summary

| Activity Type | Model Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 1.75 | |

| Anticancer | MDA-MB-231 | 9.46 | |

| Anti-inflammatory | BV2 Microglial Cells | N/A |

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Absorption | High |

| Bioavailability | 31.8% |

| Clearance | 82.7 mL/h/kg |

Case Studies

-

Case Study on Cancer Cell Inhibition :

A study published in MDPI highlighted the efficacy of pyridine derivatives in inhibiting cancer cell proliferation. The compound was tested against multiple cell lines, showing a selective toxicity profile favoring cancer cells over normal cells . -

Neuroinflammatory Response :

In a model of neuroinflammation, the compound significantly reduced TNF-alpha levels in BV2 microglial cells exposed to LPS, demonstrating its potential as a therapeutic agent in neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-3-fluoro-4-(dioxaborolan-2-yl)pyridine, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and Suzuki-Miyaura coupling precursors. For example, halogen-directed borylation under inert atmospheres (argon/nitrogen) using Pd catalysts (e.g., Pd(dppf)Cl₂) in solvents like THF or DMF at 80–100°C can achieve yields of 60–85% . Key parameters include:

- Temperature : Higher temperatures (≥90°C) improve boronic ester formation but may increase side reactions.

- Solvent polarity : Polar aprotic solvents enhance solubility of intermediates.

- Catalyst loading : 2–5 mol% Pd is optimal to minimize metal residues.

Q. What analytical techniques are most effective for characterizing this compound and verifying purity?

- NMR spectroscopy : and NMR confirm fluorine and boron environments, respectively. NMR resolves pyridine ring protons (δ 7.5–8.5 ppm) and dioxaborolane methyl groups (δ 1.0–1.3 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 283.07).

- HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., protodeboronation vs. cross-coupling) affect the utility of this boronic ester in Suzuki-Miyaura reactions?

Protodeboronation (loss of boron group) is a key side reaction, especially under acidic or aqueous conditions. Mitigation strategies include:

- Base selection : K₂CO₃ or CsF in THF/water mixtures (3:1 v/v) stabilizes the boronate intermediate .

- Ligand effects : Bulky ligands (e.g., SPhos) suppress β-hydride elimination in Pd catalysis .

- Substituent effects : The electron-withdrawing chloro and fluoro groups reduce electron density at the boron site, enhancing coupling efficiency with electron-rich aryl halides (e.g., 4-methoxyphenyl bromide) .

Q. How can computational modeling (e.g., DFT) predict regioselectivity in subsequent derivatization reactions?

Density Functional Theory (DFT) calculations reveal:

- Electrophilic aromatic substitution (EAS) : The para position to boron is more reactive due to resonance stabilization of the intermediate σ-complex.

- Nucleophilic attack : The boron group directs nucleophiles to the ortho position (relative to Cl/F substituents) via inductive effects .

Example: Reaction with Grignard reagents favors C-5 substitution over C-2 (ΔG‡ = 15.2 vs. 18.7 kcal/mol) .

Contradictions and Resolutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.